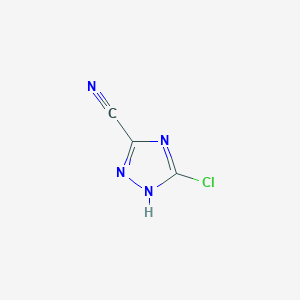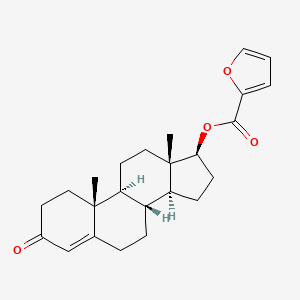
5-chloro-1H-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 3rd position of the triazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with phosphoryl chloride (POCl3) can yield this compound . The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-chloro-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-1,2,4-triazole-3-carbonitrile derivatives .
科学研究应用
5-chloro-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-chloro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-chloro-1H-1,2,4-triazole: Similar in structure but lacks the cyano group at the 3rd position.
5-amino-1H-1,2,4-triazole-3-carbonitrile: Similar but has an amino group instead of a chlorine atom at the 5th position.
1,2,4-triazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
5-chloro-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the triazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C3HClN4 |
|---|---|
分子量 |
128.52 g/mol |
IUPAC 名称 |
5-chloro-1H-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C3HClN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
InChI 键 |
FUKJYGTZXVOMEL-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=NNC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)



![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)

